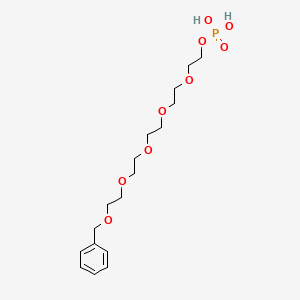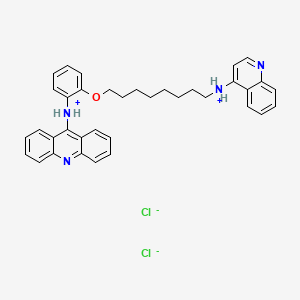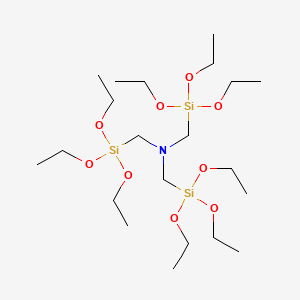
Tco-peg2-tco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tco-peg2-tco: is a bifunctional reagent containing trans-cyclooctene (TCO) moieties at both ends of the molecule. The compound is known for its high reactivity with tetrazine, making it a valuable tool in bioorthogonal chemistry. The polyethylene glycol (PEG) linker between the TCO groups enhances the solubility of the compound in aqueous media, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tco-peg2-tco typically involves the conjugation of TCO groups to a PEG linker. The process begins with the activation of the PEG chain, followed by the attachment of TCO groups through a series of chemical reactions. Common reagents used in this synthesis include DMSO, DCM, and DMF .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tco-peg2-tco primarily undergoes inverse electron demand Diels-Alder (IEDDA) reactions with tetrazine-containing compounds. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions: The IEDDA reaction between this compound and tetrazine is typically carried out in aqueous media, often using solvents like DMSO or DMF. The reaction conditions are mild, usually performed at room temperature, and do not require any catalysts .
Major Products: The major product of the IEDDA reaction between this compound and tetrazine is a stable covalent adduct, which can be used for various bioconjugation applications .
Scientific Research Applications
Chemistry: In chemistry, Tco-peg2-tco is used as a linker for the synthesis of complex molecules. Its high reactivity with tetrazine allows for efficient and selective conjugation reactions .
Biology: In biological research, this compound is employed for labeling and imaging applications. It enables the specific and rapid labeling of biomolecules in live cells, facilitating studies on cellular processes and interactions .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. The compound’s ability to form stable covalent bonds with tetrazine-modified drugs allows for precise targeting and release of therapeutic agents .
Industry: In industrial applications, this compound is utilized in the development of advanced materials, such as bioorthogonal sensors and nanomaterials. Its high reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Tco-peg2-tco involves its high reactivity with tetrazine through the IEDDA reaction. This reaction forms a stable covalent bond between the TCO and tetrazine groups, enabling the specific labeling and conjugation of biomolecules. The PEG linker enhances the solubility and biocompatibility of the compound, facilitating its use in biological systems .
Comparison with Similar Compounds
Tco-peg2-dibenzocyclooctyne (DBCO): This compound features a TCO group and a DBCO group, allowing for dual reactivity with tetrazine and azide groups.
Tco-peg8-amine: This compound contains a TCO group and an amine group, providing versatility in bioconjugation reactions.
Uniqueness: Tco-peg2-tco is unique due to its bifunctional nature, with TCO groups at both ends of the PEG linker. This design allows for efficient and specific bioconjugation reactions, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C24H40N2O6 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H40N2O6/c27-23(31-21-11-7-3-1-4-8-12-21)25-15-17-29-19-20-30-18-16-26-24(28)32-22-13-9-5-2-6-10-14-22/h1-3,5,21-22H,4,6-20H2,(H,25,27)(H,26,28)/b3-1-,5-2- |
InChI Key |
WJRFZRHXAAWFKP-LEWNYYKSSA-N |
Isomeric SMILES |
C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)


![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)

![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782379.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclohexylazanium chloride](/img/structure/B13782380.png)




